molecular formula C16H18N2O2S B2968115 1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 1421529-57-8

1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No.: B2968115
CAS No.: 1421529-57-8
M. Wt: 302.39
InChI Key: ZOMGLJBLKOIMPM-UHFFFAOYSA-N
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Description

1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(thiophen-2-yl)urea is a complex organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound features a tetrahydronaphthalene ring system with a hydroxyl group and a thiophene ring, making it a subject of interest for chemists and researchers alike.

Scientific Research Applications

1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(thiophen-2-yl)urea has shown promise in several scientific research areas:

  • Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.

  • Biology: Its biological activity has been explored for potential therapeutic applications.

  • Medicine: Research is ongoing to determine its efficacy in treating various diseases.

  • Industry: Its unique properties make it suitable for use in advanced materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(thiophen-2-yl)urea typically involves multiple steps, starting with the preparation of the tetrahydronaphthalene core This can be achieved through hydrogenation of naphthalene under high pressure and temperature conditions

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents would be crucial to achieving the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed:

Mechanism of Action

When compared to similar compounds, 1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(thiophen-2-yl)urea stands out due to its unique structure and properties. Similar compounds may include other urea derivatives or thiophene-containing molecules, but this compound's specific arrangement of functional groups sets it apart.

Comparison with Similar Compounds

  • Urea derivatives with different aromatic rings

  • Thiophene-based compounds with varying substituents

  • Other hydroxylated naphthalene derivatives

Properties

IUPAC Name

1-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c19-15(18-14-6-3-9-21-14)17-11-16(20)8-7-12-4-1-2-5-13(12)10-16/h1-6,9,20H,7-8,10-11H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMGLJBLKOIMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C21)(CNC(=O)NC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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